

# An In-depth Technical Guide to Trietazine (CAS Number 1912-26-1)

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## Compound of Interest

Compound Name:	Trietazine
Cat. No.:	B15600717

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## Executive Summary

This technical guide provides a comprehensive overview of the chemical and toxicological properties of **Trietazine** (CAS No. 1912-26-1), a chlorotriazine herbicide. The document details its physical and chemical characteristics, synthesis, mechanisms of action, metabolic pathways, and toxicological profile. Included are detailed experimental protocols for its analysis and for demonstrating its primary mode of action. Visual diagrams are provided to illustrate key biological pathways and experimental workflows. This guide is intended to serve as a core resource for professionals in research, drug development, and environmental science.

## Chemical and Physical Properties

**Trietazine** is a colorless crystalline solid. Its chemical and physical properties are summarized in the table below, compiled from various sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

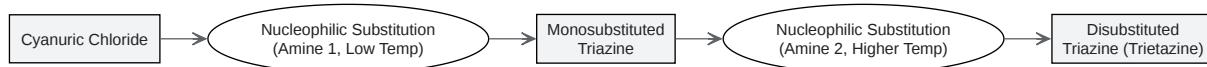
Property	Value
CAS Number	1912-26-1
Molecular Formula	C <sub>9</sub> H <sub>16</sub> CIN <sub>5</sub>
Molecular Weight	229.71 g/mol
IUPAC Name	6-chloro-N2,N2,N4-triethyl-1,3,5-triazine-2,4-diamine
Synonyms	Chlortriazine, 2-Chloro-4-diethylamino-6-ethylamino-1,3,5-triazine
Appearance	Colorless crystals
Melting Point	100-101 °C
Boiling Point	374.1 °C at 760 mmHg (estimated)
Density	1.22 g/cm <sup>3</sup>
Water Solubility	20 mg/L at 20-25 °C
Vapor Pressure	0.009 Pa at 25 °C
LogP (Octanol/Water Partition Coefficient)	3.34
pKa	2.78 (Predicted)

## Synthesis

The synthesis of **Trietazine**, like other substituted triazines, typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[\[2\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) The process involves sequential nucleophilic substitution of the chlorine atoms with ethylamine and diethylamine. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise reactions.

## General Synthesis Workflow

A general workflow for the synthesis of asymmetrically substituted triazines from cyanuric chloride is depicted below.



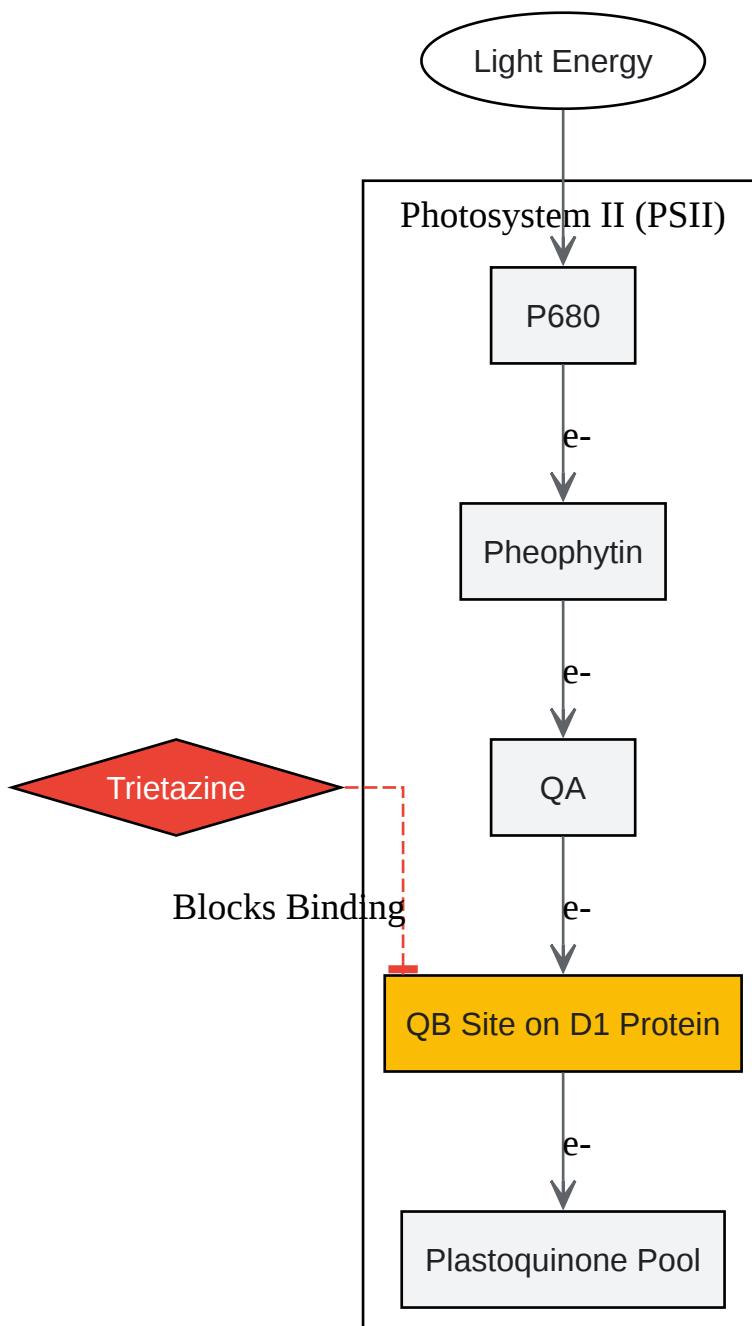
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General synthesis workflow for disubstituted triazines.

## Mechanism of Action

### Primary Mechanism: Inhibition of Photosystem II

The primary mechanism of action for **Trietazine**, as with other triazine herbicides, is the inhibition of photosynthesis at Photosystem II (PSII) in plants.<sup>[8][12][13][14]</sup> It competitively binds to the Q\_B binding site on the D1 protein of the PSII complex, blocking electron transport from Q\_A to Q\_B.<sup>[15]</sup> This inhibition leads to a buildup of electrons, causing the production of reactive oxygen species that damage chlorophyll and lipids, ultimately leading to cell death in susceptible plants.<sup>[7]</sup>



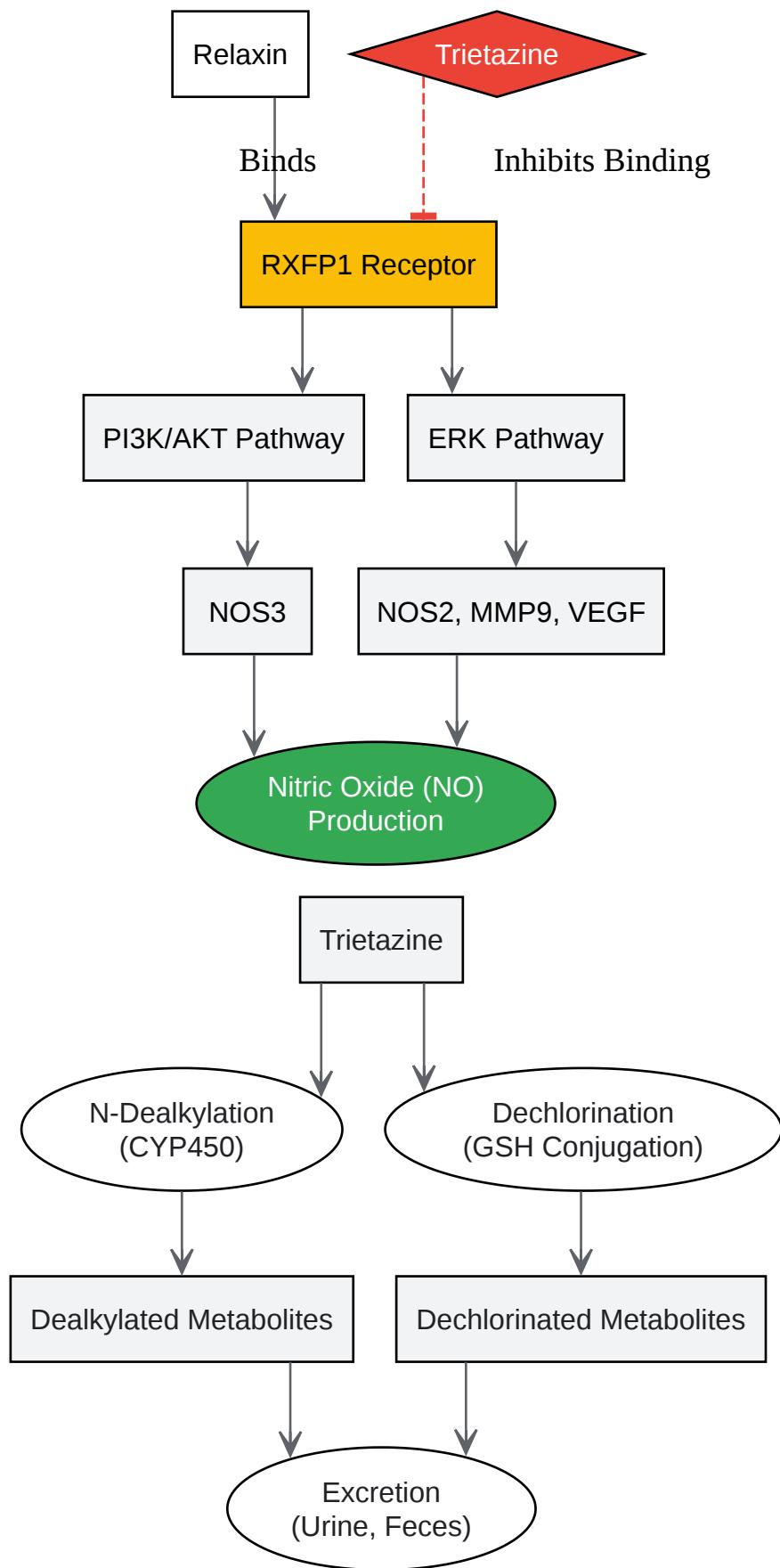
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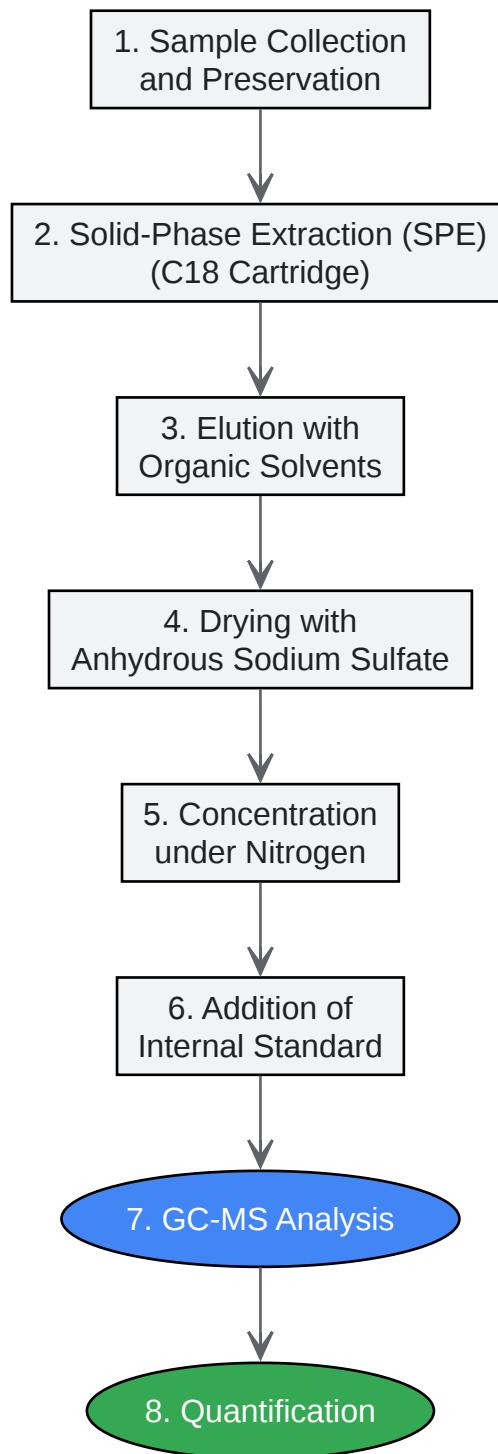
Inhibition of electron transport in Photosystem II by **Trietazine**.

## Secondary Mechanism: Disruption of Relaxin Signaling

Recent studies have indicated that triazine herbicides, including those structurally similar to **Trietazine**, can act as endocrine disruptors by interfering with the relaxin signaling pathway.[8]

[16][17] Triazines have been shown to competitively inhibit the binding of relaxin to its receptor, RXFP1. This disruption can lead to the downregulation of downstream targets such as nitric oxide synthases (NOS2 and NOS3), matrix metallopeptidase 9 (MMP9), and vascular endothelial growth factor (VEGF), ultimately inhibiting the production of nitric oxide (NO).[8][16]





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